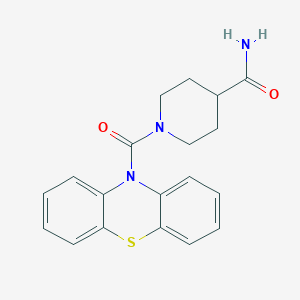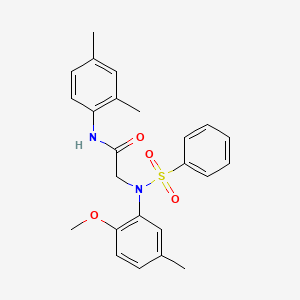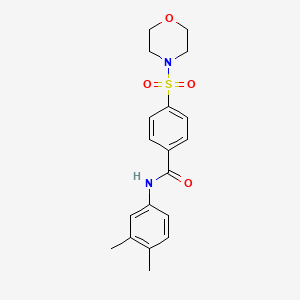
1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide” is a novel compound that has been synthesized and characterized . It is a phenothiazine derivative, which is a class of compounds that have been extensively studied due to their potential applications in various fields .
Synthesis Analysis
The compound was synthesized and characterized by Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR), and mass spectrometry . The synthesis process involved the condensation of various carbonyl compounds .Molecular Structure Analysis
The molecular structure of the compound was confirmed by single-crystal X-ray crystallographic studies . The compound was crystallized in a monoclinic crystal system with a space group of C2 .Chemical Reactions Analysis
The compound was produced from 2-(4-acetylphenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one and then condensed with various carbonyl compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.30800, and its density is 1.284g/cm3 . The compound’s boiling point is 470.6ºC at 760 mmHg .Mécanisme D'action
Target of Action
Phenothiazine derivatives, which this compound is a part of, have been widely utilized in various applications due to their diverse range of biological activities . They have been known to exhibit antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant activities .
Mode of Action
Phenothiazine derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Phenothiazine derivatives have been known to influence a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
Phenothiazine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
Avantages Et Limitations Des Expériences En Laboratoire
1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of this enzyme in various biological processes. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to the use of this compound in lab experiments. It is known to be unstable in solution, which can lead to variability in experimental results. Additionally, the effects of this compound on cellular processes may be complicated by its off-target effects on other enzymes.
Orientations Futures
There are several future directions for the study of 1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide. One area of interest is the development of more stable derivatives of this compound that can be used in experimental settings. Another area of interest is the use of this compound in the study of diseases that are associated with dysregulation of PKC, such as cancer and diabetes. Finally, the effects of this compound on other cellular processes and signaling pathways warrant further investigation.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research that has been extensively studied for its potential application in the study of various biological processes. Its ability to selectively inhibit PKC has made it a valuable tool for studying the role of this enzyme in cellular processes. While there are some limitations to its use, this compound remains an important compound for researchers seeking to better understand the complex processes that regulate cellular function.
Méthodes De Synthèse
The synthesis of 1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide involves the reaction between 10-chloro-10H-phenothiazine and 4-piperidinecarboxylic acid, followed by the addition of thionyl chloride and then the reaction with N,N-dimethylformamide dimethyl acetal. The resulting product is purified using column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation. This compound has also been used to study the effects of PKC inhibition on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
1-(phenothiazine-10-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c20-18(23)13-9-11-21(12-10-13)19(24)22-14-5-1-3-7-16(14)25-17-8-4-2-6-15(17)22/h1-8,13H,9-12H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKPZJBTFHKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,6-dichlorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6031058.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B6031073.png)

![1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B6031084.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide](/img/structure/B6031087.png)
![1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6031088.png)
![ethyl 4-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6031091.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide](/img/structure/B6031102.png)
![2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B6031106.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6031113.png)
![N-{[1-({[4-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6031115.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6031129.png)